molecular formula C21H28ClNO3 B13749435 2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride CAS No. 101756-43-8

2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride

Cat. No.: B13749435
CAS No.: 101756-43-8
M. Wt: 377.9 g/mol
InChI Key: IJQDCQLXOCTXPK-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, an ethyl chain, and a benzylphenylglycolate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride typically involves multiple steps, starting with the preparation of the benzylphenylglycolate intermediate. This intermediate is then reacted with 2-(Diethylamino)ethyl chloride in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylphenylglycolate moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the diethylamino group.

Scientific Research Applications

2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anticholinergic agent.

    Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl chloride hydrochloride
  • 2-(Diethylamino)ethanethiol
  • 2-(Diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride

Uniqueness

2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.

Properties

101756-43-8

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

diethyl-[2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)21(24,19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14,24H,3-4,15-17H2,1-2H3;1H

InChI Key

IJQDCQLXOCTXPK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

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